molecular formula C31H28N2O5 B15085680 [2-methoxy-4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-methylbenzoate CAS No. 765303-29-5

[2-methoxy-4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-methylbenzoate

Cat. No.: B15085680
CAS No.: 765303-29-5
M. Wt: 508.6 g/mol
InChI Key: WHYACHWBNKTHBF-BIZUNTBRSA-N
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Description

[2-methoxy-4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-methylbenzoate is a complex organic compound that features a combination of methoxy, methyl, and benzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-methoxy-4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-methylbenzoate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the hydrazone intermediate: This step involves the reaction of 4-[(4-methylphenyl)methoxy]benzaldehyde with hydrazine hydrate under acidic conditions to form the corresponding hydrazone.

    Condensation reaction: The hydrazone intermediate is then reacted with 2-methoxy-4-formylphenyl 4-methylbenzoate under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pH, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[2-methoxy-4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The hydrazone moiety can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro, bromo, or sulfonyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, [2-methoxy-4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-methylbenzoate may exhibit biological activity, such as antimicrobial or anticancer properties. Research into its biological effects and potential therapeutic applications is ongoing.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of dyes or pigments.

Mechanism of Action

The mechanism of action of [2-methoxy-4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-methylbenzoate depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    [2-methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate: This compound shares a similar core structure but differs in the substituents attached to the aromatic rings.

    [2-methoxy-4-[(E)-[(4-methylphenyl)sulfonyl]amino]benzoyl]hydrazono]methyl]phenyl 3,4-dichlorobenzoate: This compound has a sulfonyl group and dichlorobenzoate moiety, making it structurally similar but functionally different.

Uniqueness

The uniqueness of [2-methoxy-4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-methylbenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

765303-29-5

Molecular Formula

C31H28N2O5

Molecular Weight

508.6 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-methylbenzoate

InChI

InChI=1S/C31H28N2O5/c1-21-4-8-23(9-5-21)20-37-27-15-13-25(14-16-27)30(34)33-32-19-24-10-17-28(29(18-24)36-3)38-31(35)26-11-6-22(2)7-12-26/h4-19H,20H2,1-3H3,(H,33,34)/b32-19+

InChI Key

WHYACHWBNKTHBF-BIZUNTBRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC(=C(C=C3)OC(=O)C4=CC=C(C=C4)C)OC

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC(=C(C=C3)OC(=O)C4=CC=C(C=C4)C)OC

Origin of Product

United States

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